
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide, also known as 5-CPZ, is an organic compound belonging to the phthalazinone family. It is a white crystalline solid with a molecular weight of 300.3 g/mol. 5-CPZ is a widely used reagent in organic synthesis, and has been studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Medicine: Anticancer Immunomodulatory Agents
This compound has been investigated for its potential as an anticancer agent. Research suggests that derivatives of phthalazine, like the one , exhibit significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . These compounds have been shown to influence the expression levels of key proteins involved in cancer progression, such as caspase-8, VEGF, NF-κB P65, and TNF-α, indicating their role in cancer immunomodulation .
Pharmacology: Drug Development
In pharmacological studies, phthalazine derivatives are recognized for their therapeutic potential. The compound may serve as a lead structure for developing new drugs with improved efficacy and safety profiles. Its structural features align with pharmacophoric elements of known drugs, suggesting its utility in creating novel pharmacological agents .
Biochemistry: Enzyme Inhibition
The biochemical applications of this compound include enzyme inhibition, which is crucial for understanding disease mechanisms and developing targeted therapies. Phthalazine-based compounds have been reported to inhibit VEGFR2, a key enzyme in angiogenesis, which is a process critical for tumor growth and metastasis .
Material Science: Synthesis of Novel Compounds
In material science, the compound’s derivatives have been synthesized with potent cytotoxicity against cancer cells, which could be relevant for developing new materials with biomedical applications. These materials could be used in drug delivery systems or as part of therapeutic devices .
Environmental Science: Safety Profile Assessment
Environmental science research could involve assessing the safety profile of this compound and its derivatives. Studies have indicated that phthalazine-based compounds have a high safety profile in non-cancerous cell lines, suggesting their environmental benignity and potential for safe handling in various applications .
Mécanisme D'action
Target of Action
The primary targets of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide are cancer cell lines, namely: hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . The compound interacts with these cells, affecting the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α .
Mode of Action
The compound interacts with its targets, leading to changes in the expression levels of several proteins. It raises the level of caspase-8, a protein involved in the initiation of apoptosis, or programmed cell death . It also affects the levels of VEGF, a signal protein that stimulates the formation of blood vessels, and NF-κB P65, a protein complex that controls DNA transcription and cell survival . Additionally, it reduces the level of TNF-α, a cell signaling protein involved in systemic inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. By raising the level of caspase-8, it initiates the apoptosis pathway, leading to cell death . By affecting the levels of VEGF and NF-κB P65, it influences the angiogenesis pathway and the NF-κB signaling pathway, respectively . These changes can lead to the inhibition of tumor growth and spread .
Result of Action
The compound has shown promising results in terms of its action on cancer cells. It has demonstrated antiproliferative activity, inhibiting the growth of cancer cells . It has also shown immunomodulatory properties, reducing the level of TNF-α, a protein involved in systemic inflammation .
Propriétés
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-11(9-14(10)23(21,22)18-2)15-12-5-3-4-6-13(12)16(17)20-19-15/h3-9,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKMYOVAYYXLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)
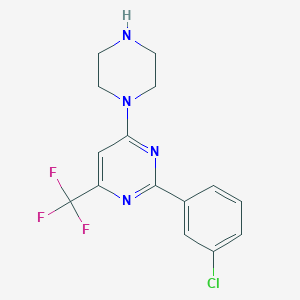
![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)


![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)
![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)
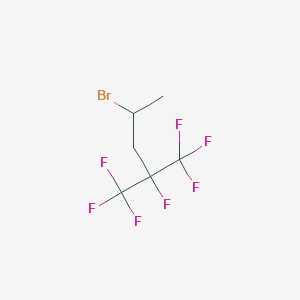
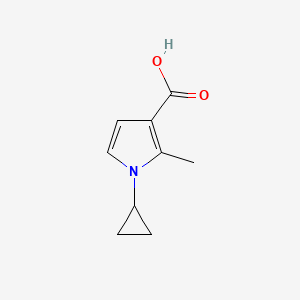
![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)
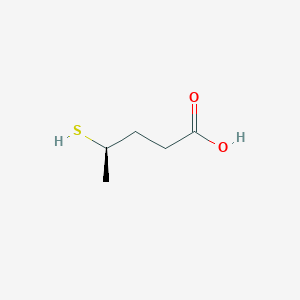
![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)
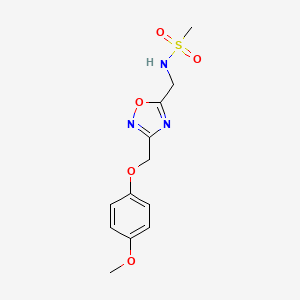
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)